molecular formula C13H15N3 B8356420 5-amino-2-tert-butyl-1H-indole-7-carbonitrile

5-amino-2-tert-butyl-1H-indole-7-carbonitrile

Cat. No. B8356420
M. Wt: 213.28 g/mol
InChI Key: UNRPMPPYWITSPV-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a solution of crude product 2-tert-butyl-5-nitro-1H-indole-7-carbonitrile (0.87 g, 3.6 mmol) in MeOH (10 mL) was added NiCl2.6H2O (1.8 g, 7.2 mmol) at −5° C. The reaction mixture was stirred for 30 min, then NaBH4 (0.48 g, 14.32 mmol) was added to the reaction mixture at 0° C. After 5 min, the reaction mixture was quenched with water, filtered and extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated under vacuum to obtain the crude product, which was purified by column chromatography (5-20% EtOAc in petroleum ether) to obtain 5-amino-2-tert-butyl-1H-indol-7-carbonitrile (470 mg, 32% over two steps). 1H NMR (400 MHz, CDCl3) δ 8.25 (s, 1H), 7.06 (d, J=2.4 Hz, 1H), 6.84 (d, J=2.4 Hz, 1H), 6.14 (d, J=2.4 Hz, 1H), 3.57 (br s, 2H), 1.38 (s, 9H). MS (ESI) m/z: 214 (M+H+).
Quantity
0.87 g
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2.6H2O
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][C:10]([N+:14]([O-])=O)=[CH:9][C:8]=2[C:17]#[N:18])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>CO>[NH2:14][C:10]1[CH:11]=[C:12]2[C:7](=[C:8]([C:17]#[N:18])[CH:9]=1)[NH:6][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:13]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
C(C)(C)(C)C=1NC2=C(C=C(C=C2C1)[N+](=O)[O-])C#N
Name
NiCl2.6H2O
Quantity
1.8 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.48 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (5-20% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=C2C=C(NC2=C(C1)C#N)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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